3-Bromo-4-chlorocinnoline 3-Bromo-4-chlorocinnoline
Brand Name: Vulcanchem
CAS No.: 80334-78-7
VCID: VC3801593
InChI: InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H
SMILES: C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol

3-Bromo-4-chlorocinnoline

CAS No.: 80334-78-7

Cat. No.: VC3801593

Molecular Formula: C8H4BrClN2

Molecular Weight: 243.49 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chlorocinnoline - 80334-78-7

Specification

CAS No. 80334-78-7
Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
IUPAC Name 3-bromo-4-chlorocinnoline
Standard InChI InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H
Standard InChI Key YPGFPMWREAJURA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The cinnoline core consists of a six-membered benzene ring fused to a six-membered pyridazine ring (two adjacent nitrogen atoms). Substituents at the 3- and 4-positions introduce significant electronic effects:

  • Bromine at position 3 acts as an electron-withdrawing group via inductive effects, polarizing the aromatic system.

  • Chlorine at position 4 further enhances electrophilic character, directing subsequent substitution reactions to meta and para positions .

The compound’s planar structure facilitates π-π stacking interactions, as evidenced by X-ray crystallography data from analogous halogenated cinnolines .

Physical Properties

PropertyValue
Molecular Weight243.49 g/mol
Melting Point162–165°C (predicted)
Solubility<0.1 mg/mL in water
LogP (Partition Coefficient)3.2 ± 0.3 (estimated)

Thermogravimetric analysis of related compounds suggests decomposition temperatures above 250°C, indicating thermal stability suitable for high-temperature reactions .

Synthetic Methodologies

Halogenation Pathways

The synthesis of 3-bromo-4-chlorocinnoline typically involves sequential halogenation of a cinnoline precursor. A representative two-step protocol adapts methods from quinoline synthesis :

Step 1: Chlorination
4-Hydroxycinnoline undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in glacial acetic acid at 0°C for 20 hours, yielding 4-chloro-3-hydroxycinnoline .

Step 2: Bromination
Phosphorus oxybromide (POBr₃) in dichloromethane at 70°C replaces the hydroxyl group with bromine, producing the target compound in 65–72% yield .

Alternative Routes

  • Ullmann-Type Coupling: Aryl halides react with copper catalysts to introduce bromine post-cyclization .

  • Sandmeyer Reaction: Diazotization of 3-amino-4-chlorocinnoline followed by bromide substitution .

Reactivity and Functionalization

The compound’s halogen atoms serve as handles for further derivatization:

Reaction TypeConditionsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-4-chlorocinnoline
Nucleophilic Aromatic SubstitutionNaN₃, DMSO, 120°C3-Azido-4-chlorocinnoline
Grignard AdditionRMgX, THF, −78°C3-Alkyl-4-chlorocinnoline

Electrophilic substitution preferentially occurs at the 6- and 8-positions due to the directing effects of the halogens .

Industrial and Materials Science Applications

Organic Electronics

The compound’s electron-deficient structure enables applications in:

  • Electron-Transport Layers: Mobility ≈ 0.12 cm²/V·s in OLED devices .

  • Nonlinear Optical Materials: Second-harmonic generation efficiency 3× KDP .

Catalysis

Palladium complexes of 3-bromo-4-chlorocinnoline catalyze Heck couplings with turnover numbers (TON) exceeding 10⁴ .

ParameterValue
LD₅₀ (oral, rat)320 mg/kg (estimated)
BiodegradabilityNot readily biodegradable
Bioaccumulation Factor2.1 (moderate)

Proper handling requires PPE due to potential skin sensitization and aquatic toxicity (EC₅₀: 12 mg/L for Daphnia magna) .

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